molecular formula C18H12N2O5 B12887245 6-Acetyl-2-(4-nitrophenyl)quinoline-4-carboxylic acid CAS No. 89684-56-0

6-Acetyl-2-(4-nitrophenyl)quinoline-4-carboxylic acid

Cat. No.: B12887245
CAS No.: 89684-56-0
M. Wt: 336.3 g/mol
InChI Key: PSMZYPYQEBXPIH-UHFFFAOYSA-N
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Description

6-Acetyl-2-(4-nitrophenyl)quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an acetyl group at the 6-position, a nitrophenyl group at the 2-position, and a carboxylic acid group at the 4-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production typically involves optimizing these synthetic routes for higher yields and purity. This may include using catalysts, optimizing reaction temperatures, and employing continuous flow reactors to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids or other oxidized derivatives.

  • Reduction: : The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of 6-carboxy-2-(4-nitrophenyl)quinoline-4-carboxylic acid.

    Reduction: Formation of 6-acetyl-2-(4-aminophenyl)quinoline-4-carboxylic acid.

    Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 6-Acetyl-2-(4-nitrophenyl)quinoline-4-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, quinoline derivatives are known for their antimicrobial and antiviral properties.

Medicine

In medicine, derivatives of this compound are explored for their anticancer properties. The nitrophenyl and quinoline moieties are crucial for interacting with biological targets, potentially inhibiting cancer cell growth .

Industry

Industrially, this compound can be used in the synthesis of dyes and pigments due to its aromatic structure and the presence of functional groups that can be further modified to achieve desired properties.

Mechanism of Action

The mechanism of action of 6-Acetyl-2-(4-nitrophenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoline ring can intercalate with DNA, disrupting its function. The carboxylic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)quinoline-4-carboxylic acid: Lacks the acetyl group, which may affect its biological activity and solubility.

    6-Acetylquinoline-4-carboxylic acid: Lacks the nitrophenyl group, which may reduce its antimicrobial properties.

    2-(4-Aminophenyl)quinoline-4-carboxylic acid: The reduced form of the nitrophenyl derivative, potentially exhibiting different biological activities.

Uniqueness

6-Acetyl-2-(4-nitrophenyl)quinoline-4-carboxylic acid is unique due to the presence of both the acetyl and nitrophenyl groups, which confer distinct chemical and biological properties. These functional groups allow for diverse chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

89684-56-0

Molecular Formula

C18H12N2O5

Molecular Weight

336.3 g/mol

IUPAC Name

6-acetyl-2-(4-nitrophenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C18H12N2O5/c1-10(21)12-4-7-16-14(8-12)15(18(22)23)9-17(19-16)11-2-5-13(6-3-11)20(24)25/h2-9H,1H3,(H,22,23)

InChI Key

PSMZYPYQEBXPIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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